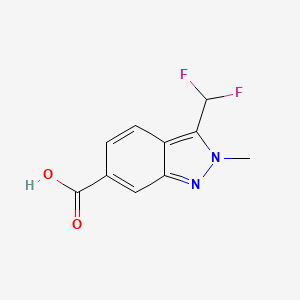![molecular formula C10H18N2O B2571304 [(1S,3R)-3-氨基环戊基]-吡咯烷-1-基甲酮 CAS No. 1807941-30-5](/img/structure/B2571304.png)
[(1S,3R)-3-氨基环戊基]-吡咯烷-1-基甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone: is a compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is recognized for its unique structure and properties, which make it a valuable subject of study for various applications.
科学研究应用
Chemistry: In chemistry, [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms .
Medicine: In medicine, [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials .
作用机制
Target of Action
The primary target of [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone is the enzyme Glutathione Peroxidase 4 (GPX4) . GPX4 plays a crucial role in protecting the cell from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .
Mode of Action
[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone acts as an inhibitor of GPX4 . By inhibiting GPX4, it reduces the expression of GPX4 protein, leading to an increase in the levels of lipid reactive oxygen species (ROS) to toxic levels . This results in the induction of a type of cell death known as ferroptosis .
Biochemical Pathways
The compound affects the ferroptosis pathway, a form of regulated cell death that is dependent on iron and characterized by the accumulation of lipid peroxides . It is induced by the inactivation of GPX4, which leads to the accumulation of lipid ROS . The compound also increases the expression of p62 and Nrf2 and inactivates Keap1 , further promoting ferroptosis.
Pharmacokinetics
It is known that the compound’s toxicity and pharmacokinetic properties limit its clinical application . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone’s action is the induction of ferroptosis, a form of cell death characterized by the iron-dependent accumulation of lipid peroxides . This can lead to significant changes at the molecular and cellular levels, including damage to cell membranes and other structures due to oxidative stress .
Action Environment
The action of [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone can be influenced by various environmental factors. For example, the presence of iron is a prerequisite for the induction of ferroptosis . Additionally, the compound’s efficacy and stability could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone typically involves several steps, starting from readily available starting materials. One common method involves the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride, which is then converted into the desired compound through a series of chemical reactions . The reaction conditions often include the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and product purity .
化学反应分析
Types of Reactions: [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds .
相似化合物的比较
- (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD)
- (1R,3S)-3-Aminocyclopentanol hydrochloride
- (1S,3R)-3-Hydroxycyclohexanecarbonitrile
Uniqueness: [(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone is unique due to its specific stereochemistry and functional groups, which confer distinct properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
[(1S,3R)-3-aminocyclopentyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-9-4-3-8(7-9)10(13)12-5-1-2-6-12/h8-9H,1-7,11H2/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEUPIMIRKHBCD-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H]2CC[C@H](C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2571221.png)
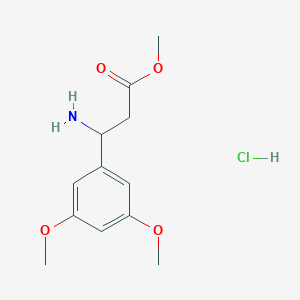
![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]prop-2-enamide](/img/structure/B2571224.png)

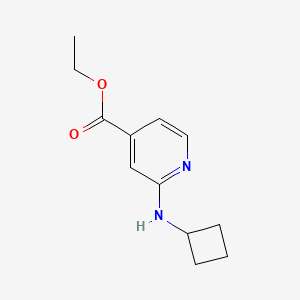
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2571228.png)
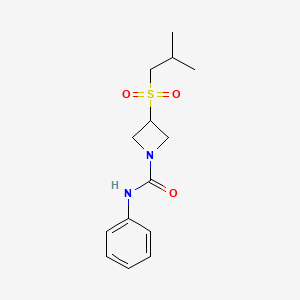
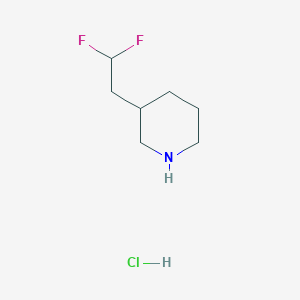
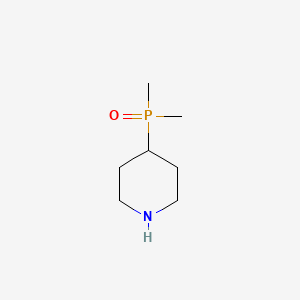
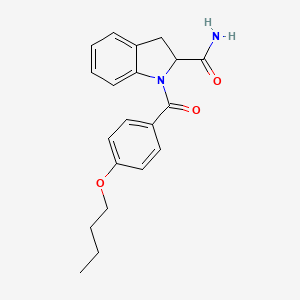
![ethyl 4-[2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2571236.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B2571237.png)
